molecular formula C15H12FNO3 B1662595 Methyl 2-[(4-fluorobenzoyl)amino]benzoate CAS No. 461681-88-9

Methyl 2-[(4-fluorobenzoyl)amino]benzoate

Cat. No. B1662595
M. Wt: 273.26 g/mol
InChI Key: KIAPWMKFHIKQOZ-UHFFFAOYSA-N
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Description

Methyl 2-[(4-fluorobenzoyl)amino]benzoate, also known as Exo1, is a member of benzamides . Its molecular formula is C15H12FNO3 and it has a molecular weight of 273.26 g/mol . It is represented by the IUPAC name methyl 2-[(4-fluorobenzoyl)amino]benzoate .


Molecular Structure Analysis

The InChI representation of Methyl 2-[(4-fluorobenzoyl)amino]benzoate is InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) . The canonical SMILES representation is COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F .


Physical And Chemical Properties Analysis

Methyl 2-[(4-fluorobenzoyl)amino]benzoate has a molecular weight of 273.26 g/mol . It has a XLogP3 value of 3.4, indicating its lipophilicity . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .

Scientific Research Applications

Molecular Properties and Metabolism

A study by Ghauri et al. (1992) explored the computed molecular properties and metabolism of substituted benzoic acids, including fluorobenzoic acids, in rats. This research is relevant for understanding the metabolic fate and physicochemical properties of compounds like Methyl 2-[(4-fluorobenzoyl)amino]benzoate. It was found that glucuronidation or glycine conjugation reactions predominantly metabolize these compounds, with ester glucuronides as major metabolites in some cases (Ghauri et al., 1992).

Antitumor Properties

Research by Bradshaw et al. (2002) on amino acid prodrugs of antitumor benzothiazoles, including fluorine-substituted compounds, highlights the potential of such compounds in cancer treatment. These prodrugs demonstrated sufficient plasma concentrations to elicit cytocidal activity against certain human mammary carcinoma cell lines, indicating the significant therapeutic potential of fluorine-substituted compounds like Methyl 2-[(4-fluorobenzoyl)amino]benzoate in oncology (Bradshaw et al., 2002).

Enzymatic Reactions and Degradation

A study by Altenschmidt et al. (1991) investigated enzymes catalyzing the formation of coenzyme A thioesters of benzoate and fluorobenzoates in a denitrifying Pseudomonas sp. This research provides insight into the enzymatic reactions involved in the degradation of fluorobenzoates, which are structurally related to Methyl 2-[(4-fluorobenzoyl)amino]benzoate. Understanding these enzymatic processes is crucial for comprehending the biodegradation and environmental fate of such compounds (Altenschmidt et al., 1991).

Fluorescent Receptor Development

Malkondu et al. (2015) developed a ‘turn-on’ fluorescent receptor with anthracene and methyl 3-aminobenzoate. The study demonstrated the potential of such compounds in detecting metal ions, with high selectivity and sensitivity. The receptor’s interaction with metal ions like Cu2+ caused significant emission intensity enhancement, indicating the utility of Methyl 2-[(4-fluorobenzoyl)amino]benzoate derivatives in developing sensitive fluorescence-based sensors (Malkondu et al., 2015).

properties

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAPWMKFHIKQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893483
Record name Methyl 2-(4-fluorobenzamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 2-[(4-fluorobenzoyl)amino]benzoate

CAS RN

75541-83-2
Record name 75541-83-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-(4-fluorobenzamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Tang, X Du, Y Yu, M Qin, L Qian, M Zhang, Y Yang… - Small, 2022 - Wiley Online Library
Chemoradiotherapy (CRT) is the most accepted treatment for locally advanced pancreatic ductal adenocarcinoma (PDAC) and can significantly improve the R0 resection rate. However, …
Number of citations: 9 onlinelibrary.wiley.com

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